6-Chloro-5-methylpyrimidine-4-carboxylic acid
Overview
Description
6-Chloro-5-methylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It is a white to yellow solid and has a molecular weight of 172.57 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H5ClN2O2 .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 172.57 and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Chemical Synthesis and Functionalization
6-Chloro-5-methylpyrimidine-4-carboxylic acid plays a significant role in the chemical synthesis of various compounds. For instance, the stability of metal-bearing pyrimidines, such as 5-pyrimidyllithium species, is enhanced when flanked by electron-withdrawing substituents like chlorine, leading to the high-yield production of corresponding carboxylic acids. This stability is evident in compounds like 4,5-dibromo-6-(trifluoromethyl)pyrimidine and 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine, highlighting the compound's utility in synthetic chemistry (Schlosser, Lefebvre, & Ondi, 2006).
Supramolecular Chemistry
In the field of supramolecular chemistry, this compound contributes to the formation of cocrystals, which are crucial for understanding molecular interactions. The synthesis and structural determination of cocrystals involving 2-amino-4-chloro-6-methylpyrimidine showcase the compound's significance in forming stable, hydrogen-bonded motifs, which are foundational in supramolecular assemblies (Khalib, Thanigaimani, Arshad, & Razak, 2015).
Pharmaceutical and Explosive Industries
The compound also finds applications as a precursor in industries such as pharmaceuticals and explosives. The process chemistry involved in synthesizing derivatives like 4,6-dihydroxy-2-methylpyrimidine illustrates the compound's industrial relevance. Understanding the role of process variables and parameters aids in the development of economical and efficient production processes for these vital industries (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Safety and Hazards
The safety information for 6-Chloro-5-methylpyrimidine-4-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
6-chloro-5-methylpyrimidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-4(6(10)11)8-2-9-5(3)7/h2H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYXDFPPBBYPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717776 | |
Record name | 6-Chloro-5-methylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933702-12-6 | |
Record name | 6-Chloro-5-methylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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